molecular formula C10H14BrNO B180992 N-(4-bromobenzyl)-2-methoxyethanamine CAS No. 728948-30-9

N-(4-bromobenzyl)-2-methoxyethanamine

Cat. No.: B180992
CAS No.: 728948-30-9
M. Wt: 244.13 g/mol
InChI Key: BMKGHFFHQRWBCN-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-methoxyethanamine is an organic compound that features a bromobenzyl group attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-2-methoxyethanamine typically involves the reaction of 4-bromobenzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromobenzaldehyde or 4-bromobenzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromobenzyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to these targets, while the methoxyethanamine moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzylamine: Similar structure but lacks the methoxy group.

    2-Methoxybenzylamine: Similar structure but lacks the bromine atom.

    4-Bromo-2-methoxybenzylamine: Contains both bromine and methoxy groups but in different positions.

Uniqueness

N-(4-bromobenzyl)-2-methoxyethanamine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKGHFFHQRWBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402887
Record name N-(4-bromobenzyl)-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728948-30-9
Record name N-(4-bromobenzyl)-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1,1,1-trifluoroethane (0.74 ml) and triethylamine (1.13 ml) in DMF (30 ml) was added (4-bromobenzyl)-(2-methoxyethyl)amine (2.05 g). The resulting mixture was stirred for 18 h. The mixture was partitioned between ethyl acetate and water, the organic layer was dried and evaporated to an oil, which was purified by column chromatography eluting with a gradient of ethyl acetate (60 to 100%) in isohexane to give (4-bromobenzyl)-(2-methoxyethyl)-(2,2,2-trifluoroethyl) amine (1.84 g). 1H NMR (DMSO-D6) δ 2.1 (bs, 2H), 2.6 (t, 2H), 3.2 (s, 3H), 3.4 (t, 2H), 3.65 (d, 2H), 7.25 (d, 2H), 7.45 (d, 2H). c) (4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine (16 ml) was added to a solution of 4-bromobenzaldehyde (17.2 g) in THF (150 ml). Glacial acetic acid (5.32 ml) and MgSO4 (0.5 g) were added and the mixture was stirred for 45 min. Sodium triacetoxyborohydride (29.7 g) was added and the resulting mixture was stirred for 4 h. The mixture was partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer was dried and concentrated to an oil, which was purified by column chromatography, eluting with a gradient of ethyl acetate (10 to 100%) in isohexane, then eluting with methanol/DCM (10:90) to give (4-bromobenzyl)-(2-methoxyethyl)amine (13.0 g) as a yellow oil. MS (ES) 244 (M+H)+. 1H NMR (DMSO-D6) δ 2.05 (bs, 1H), 2.6 (t, 2H), 3.38 (t, 2H), 3.2 (s, 3H), 3.62 (s, 2H), 7.25 (d, 2H), 7.45 (d, 2H).
Name
(4-Bromobenzyl)-(2-methoxyethyl)amine 2-Methoxyethylamine
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three

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